2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane
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Overview
Description
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its hexamethyl and phenyl groups attached to an oxasilolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nickel-catalyzed cyclization reactions, where a silicon-oxygen bond functions as a detachable linker . The reaction conditions often include the use of hydride, alkyl, aryl, and vinyl nucleophiles to create the desired oxasilolane structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring the efficient formation of the oxasilolane ring while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the silicon-oxygen bond, leading to different structural outcomes.
Substitution: Substitution reactions can occur at the phenyl or methyl groups, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydride, alkyl, aryl, and vinyl nucleophiles . The conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the reactions.
Major Products
The major products formed from these reactions include 3-hydroxysilanes and 4-arylalkanols
Scientific Research Applications
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen bond. This bond can be selectively cleaved or modified, allowing the compound to participate in various chemical reactions. The pathways involved often include metal-catalyzed processes that facilitate the formation or breaking of bonds .
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar hexamethyl structure but lacks the oxasilolane ring.
2,2,3,3,5,5-Hexamethyl-1,1-biphenyl-4,4-diol: Another compound with hexamethyl groups but different functional groups and reactivity.
Uniqueness
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane is unique due to its oxasilolane ring, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Properties
CAS No. |
88780-38-5 |
---|---|
Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexamethyl-5-phenyloxasilolane |
InChI |
InChI=1S/C15H24OSi/c1-14(2)13(12-10-8-7-9-11-12)16-17(5,6)15(14,3)4/h7-11,13H,1-6H3 |
InChI Key |
CMAIVJPNNRWAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O[Si](C1(C)C)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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